4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Description
Properties
IUPAC Name |
4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-3-1-2-10(8-11)14-16-13(17-19-14)9-4-6-12(18)7-5-9/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOLPKOYIXRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Chemical Reactions Analysis
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols under suitable conditions.
Condensation Reactions: The oxadiazole ring can participate in condensation reactions with various electrophiles to form new heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: Compounds containing oxadiazole rings have shown potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The bromophenyl group can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected 1,2,4-Oxadiazole Derivatives
Key Observations :
- Bromine vs.
- Hydroxyl vs.
- Fluorine Substituents: 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol exhibits higher electronegativity and metabolic stability due to fluorine atoms, but reduced acidity compared to the phenol group in the target compound .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*Estimated based on analogs in .
Key Observations :
- The target compound’s moderate LogP (~3.1) suggests balanced lipophilicity, suitable for oral bioavailability, compared to more lipophilic derivatives like the phthalazinone analog (LogP 4.8) .
- The pKa of the phenol group (~8.4) is lower than analogs with electron-donating groups (e.g., methoxy), aligning with trends observed in 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl derivatives .
Antimicrobial Activity :
- 4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a): Exhibits MIC values of 2–4 µg/mL against E. coli and S. aureus due to its cationic amine group enhancing membrane disruption .
- Target Compound: No direct antimicrobial data available, but the bromophenyl group may confer activity against Gram-positive pathogens, as seen in brominated oxadiazoles .
Antioxidant Activity :
- 4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (HMOP): Demonstrates superior ABTS⁺ scavenging (IC₅₀ = 1.2 µM) compared to the target compound, attributed to its ortho-hydroxyl configuration .
- Target Compound: The para-hydroxyl group likely reduces antioxidant efficacy compared to HMOP but may still outperform non-hydroxylated analogs .
Biological Activity
The compound 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its antioxidant properties.
Chemical Structure
The chemical structure of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol can be represented as follows:
This compound features a bromophenyl group attached to an oxadiazole ring and a phenolic hydroxyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol demonstrates effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol has been explored through various in vitro assays. The compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value around 8 µM for MCF-7 cells. These findings are detailed in Table 2.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 8 | Induces apoptosis |
| HeLa | 10 | Cell cycle arrest |
Antioxidant Activity
The antioxidant activity of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The results indicated that the compound exhibits significant free radical scavenging ability.
In comparative studies, it was found that the hydroxyl group present in the phenolic structure enhances its antioxidant capacity. The antioxidant activities are summarized below:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15 |
| FRAP | 12 |
The biological activity of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities or disruption of cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Cancer Cell Studies : In vitro studies on HeLa cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.
- Antioxidant Properties : A comparative analysis with known antioxidants showed that 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol exhibited superior scavenging activity against DPPH radicals.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions. Key steps include:
- Nucleophilic substitution at the bromophenyl group.
- Cyclization using reagents like POCl₃ or DCC for oxadiazole ring formation.
- Purification via column chromatography or recrystallization .
- Critical Parameters : Temperature (60–120°C), solvent polarity (e.g., DMF, THF), and reaction time (6–24 hours) significantly affect yields. Optimize using design-of-experiment (DoE) approaches .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Structural Confirmation :
- NMR (¹H, ¹³C, and 2D-COSY) to assign aromatic protons and oxadiazole ring signals.
- X-ray crystallography for absolute configuration determination (e.g., C–Br bond length ~1.89 Å) .
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Mass Spectrometry (ESI-MS) for molecular ion confirmation .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5); use DMSO or ethanol for in vitro assays.
- Stability : Susceptible to photodegradation; store in amber vials at –20°C.
- Measurement : Use shake-flask method for logP determination and accelerated stability studies under ICH guidelines .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?
- Antimicrobial Testing :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB: 1M17). Validate with MD simulations .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Steps :
- Verify compound purity (HPLC ≥95%).
- Standardize assay protocols (e.g., cell passage number, serum concentration).
- Use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Synthesize analogs with substituent variations (e.g., –OCH₃, –NO₂ at the phenyl ring).
Test biological activity and correlate with electronic (Hammett σ) or steric parameters.
Use QSAR models to predict novel active derivatives .
Q. What role does this compound play in materials science, such as in organic electronics or fluorescence studies?
- Applications :
- Organic Semiconductors : Measure charge-carrier mobility using OFET devices.
- Fluorescence Probes : Evaluate quantum yield (e.g., Φ = 0.45 in ethanol) for bioimaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
